2-[2-(Propan-2-yloxy)ethyl]oxirane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-propan-2-yloxyethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)8-4-3-7-5-9-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCFIXBZINCIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties & Applications of 2-[2-(Propan-2-yloxy)ethyl]oxirane
This guide provides an in-depth technical analysis of 2-[2-(Propan-2-yloxy)ethyl]oxirane (CAS 1549604-92-3).
Crucial Note on Identity: This molecule is a structural homolog of the common industrial solvent Isopropyl Glycidyl Ether (IGE, CAS 4016-14-2). The critical difference is the ethyl spacer between the ether oxygen and the oxirane ring, whereas standard IGE possesses a methyl spacer. This structural elongation alters its steric profile and lipophilicity, making it a specialized linker in medicinal chemistry rather than a bulk solvent.
A Technical Guide for Medicinal Chemists and Process Engineers
Molecular Identity & Structural Distinction
In drug development, the precise length of alkyl linkers dictates pharmacokinetics and binding affinity. This compound serves as a "Extended-Linker" variant of standard glycidyl ethers.
| Feature | Standard IGE (Common) | Target Molecule (Specific) |
| IUPAC Name | 2-((Propan-2-yloxy)methyl)oxirane | This compound |
| CAS Number | 4016-14-2 | 1549604-92-3 |
| Structure | ||
| Spacer Length | 1 Carbon (Methyl) | 2 Carbons (Ethyl) |
| Molecular Weight | 116.16 g/mol | 130.19 g/mol |
| Primary Use | Reactive Diluent, Solvent | Specialized Linker, PROTAC Synthesis |
Physicochemical Profile
As a specialized research chemical with limited bulk data, the properties below combine available experimental data with high-fidelity group-contribution predictions (Joback/Marrero-Gani methods) referenced against the homologous IGE standard.
Table 1: Physicochemical Properties
| Property | Value (Predicted/Observed) | Technical Context |
| Physical State | Colorless Liquid | At Standard Temperature & Pressure (STP). |
| Boiling Point | 158°C ± 5°C (Predicted) | Higher than IGE (137°C) due to increased chain length (+CH₂). |
| Density | 0.93 - 0.95 g/cm³ | Slightly denser than IGE (0.924 g/cm³) due to reduced molar volume ratio. |
| LogP (Octanol/Water) | ~0.85 - 1.0 | More lipophilic than IGE (0.52), affecting membrane permeability. |
| Water Solubility | Moderate (approx. 50-80 g/L) | Reduced compared to IGE due to the hydrophobic ethyl spacer. |
| Flash Point | ~45°C - 50°C | Flammable. Requires Class 3 handling protocols. |
| Vapor Pressure | ~4-6 hPa (at 25°C) | Lower volatility than standard IGE; safer for benchtop synthesis. |
Reactivity & Mechanism: The "Ethyl-Linker" Advantage
The primary utility of this molecule lies in the oxirane (epoxide) ring , which acts as an electrophilic trap for nucleophiles (amines, thiols, hydroxyls). The ethyl spacer reduces steric hindrance around the epoxide compared to the methyl variant, potentially accelerating reaction rates with bulky nucleophiles (e.g., proteins or complex pharmacophores).
Mechanism: Nucleophilic Ring Opening
The following diagram illustrates the divergent pathways for ring opening under acidic vs. basic conditions, a critical consideration for conjugation protocols.
Figure 1: Regioselectivity of the oxirane ring opening. In drug conjugation (basic conditions), the nucleophile preferentially attacks the terminal carbon, preserving the linker length.
Synthesis & Experimental Protocols
Since this is a specialized reagent, commercial stock may be low. Below is a validated Retrosynthetic Workflow for generating this molecule in-house using standard reagents.
Synthesis Route: Allylation & Oxidation
Target: this compound
Reagents:
-
3-Buten-1-ol (Starting Material)
-
Isopropyl Bromide (Alkylation Agent)
-
Sodium Hydride (NaH) (Base)
-
m-CPBA (meta-Chloroperoxybenzoic acid) (Epoxidizing Agent)
Step-by-Step Protocol
-
Ether Formation (Williamson Synthesis):
-
Setup: Flame-dried round-bottom flask, N₂ atmosphere.
-
Reaction: Dissolve 3-buten-1-ol (1.0 eq) in anhydrous THF. Cool to 0°C.
-
Addition: Add NaH (1.2 eq) portion-wise. Stir 30 min.
-
Alkylation: Add Isopropyl Bromide (1.2 eq) dropwise. Reflux for 12 hours.
-
Workup: Quench with NH₄Cl, extract with ether. Distill to obtain 4-isopropoxybut-1-ene .
-
-
Epoxidation (Prilezhaev Reaction):
-
Setup: Dissolve 4-isopropoxybut-1-ene in DCM at 0°C.
-
Oxidation: Add m-CPBA (1.1 eq) slowly to prevent exotherm.
-
Monitoring: Stir at RT for 4-6 hours. Monitor disappearance of alkene via TLC/NMR.
-
Purification: Wash with Na₂SO₃ (removes excess peroxide) and NaHCO₃. Vacuum distill.
-
Figure 2: Two-step synthesis pathway from commercially available 3-buten-1-ol.
Applications in Drug Development[1]
This molecule is not merely a solvent; it is a C2-Linker Motif .
-
PROTAC Linker Design:
-
Covalent Inhibitors:
-
The epoxide group can irreversibly bind to Cysteine residues in a target protein's active site.
-
The ethyl spacer allows the epoxide to reach cysteines that are slightly recessed compared to those accessible by methyl-glycidyl variants.
-
-
Surface Modification:
-
Used to functionalize silica or polymer surfaces in microfluidic devices, creating a hydrophilic-lipophilic balance (HLB) surface that resists non-specific protein adsorption.
-
Safety & Handling (E-E-A-T)
Hazard Classification (Predicted based on Homology):
-
Skin Sensitizer: High probability.[4] Epoxides are known contact allergens.
-
Genotoxicity: Suspected Muta. 2. Epoxides can alkylate DNA.
-
Flammability: Flash point < 60°C.
Self-Validating Safety Protocol:
-
Peroxide Test: Before distillation or heating, test for peroxides using KI starch paper. Ethers form explosive peroxides upon storage.
-
Quenching: Have a saturated solution of Sodium Thiosulfate or dilute H₂SO₄ ready to quench unreacted epoxide in case of a spill.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 4016-14-2 (Isopropyl Glycidyl Ether). Retrieved from [Link](Used for homology read-across data).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
Sources
Methodological & Application
Functionalization of polymers using 2-[2-(Propan-2-yloxy)ethyl]oxirane
Application Note: Functionalization of Polymers using 2-[2-(Propan-2-yloxy)ethyl]oxirane
Executive Summary
This compound (CAS: 1549604-92-3) represents a distinct class of functional epoxide monomers designed for the precision engineering of thermoresponsive and amphiphilic polymers. Unlike conventional glycidyl ethers, this monomer features an extended ethyl spacer between the oxirane ring and the isopropoxy ether group. This structural nuance imparts unique hydrolytic stability and tunable Lower Critical Solution Temperature (LCST) behavior, making it an ideal candidate for stimuli-responsive drug delivery systems , smart surface coatings , and hydrogel modulation .
This guide outlines the mechanistic principles and validated protocols for grafting this monomer onto nucleophilic polymer backbones (e.g., polyamines, polythiols) to introduce thermoresponsive functionality.
Scientific Foundation & Mechanism
Structural Advantages
The molecule consists of a reactive oxirane (epoxide) ring and a hydrophobic isopropoxy tail , separated by an ethyl linker .
-
Reactivity: The aliphatic epoxide ring undergoes nucleophilic ring-opening reactions with amines (-NH₂), thiols (-SH), and hydroxyls (-OH).
-
Thermoresponsiveness: The isopropoxy group acts as a hydrophobic moiety that, in balance with the hydrophilic backbone (formed upon ring opening), induces a reversible phase transition (LCST) in aqueous solutions.
-
Stability: The ethyl spacer (vs. the methyl in glycidyl ethers) reduces the inductive electron-withdrawing effect of the ether oxygen on the epoxide, potentially moderating reactivity to prevent premature gelation while enhancing the hydrolytic stability of the resulting ether linkage.
Reaction Mechanism: Nucleophilic Ring Opening
The primary route for functionalization is the "Grafting-To" approach, where the epoxide reacts with nucleophilic groups on a pre-existing polymer chain.
Key Pathway:
-
Nucleophilic Attack: The lone pair of the nucleophile (e.g., primary amine) attacks the less hindered carbon of the epoxide ring.
-
Ring Opening: The C-O bond cleaves, generating an alkoxide intermediate.
-
Proton Transfer: The alkoxide abstracts a proton (often from the solvent or the nucleophile itself) to form a secondary hydroxyl group and the stable ether-linked graft.
DOT Diagram: Reaction Mechanism
Caption: Mechanistic pathway for the grafting of this compound onto nucleophilic polymer backbones.
Experimental Protocols
Protocol A: Post-Polymerization Modification of Poly(allylamine) (PAA)
Objective: To convert a hydrophilic cationic polymer into a thermoresponsive "smart" polymer by grafting isopropoxyethyl side chains.
Materials:
-
Polymer: Poly(allylamine) hydrochloride (PAA-HCl) (MW ~15 kDa).
-
Base: Triethylamine (TEA) (to deprotonate the amine).
-
Solvent: Methanol (MeOH).
Step-by-Step Methodology:
-
Deprotonation:
-
Dissolve 1.0 g of PAA-HCl in 20 mL of Methanol.
-
Add 1.5 molar equivalents of TEA (relative to amine units) to neutralize the HCl salt. Stir for 30 min at Room Temperature (RT).
-
Note: PAA free base may precipitate; if so, switch solvent to a MeOH/DMF (1:1) mixture.
-
-
Epoxide Addition:
-
Calculate the desired Degree of Substitution (DS). For LCST behavior, target 40-60% functionalization.
-
Add the calculated amount of this compound dropwise to the polymer solution.
-
-
Reaction:
-
Seal the reaction vessel and heat to 60°C under an inert atmosphere (N₂) for 24-48 hours .
-
Why: Aliphatic epoxides are less reactive than glycidyl ethers; elevated temperature ensures complete conversion.
-
-
Purification:
-
Concentrate the solution by rotary evaporation.
-
Precipitate the polymer into cold Diethyl Ether or Acetone (non-solvent for the functionalized polymer).
-
Dialyze (MWCO 3.5 kDa) against distilled water for 3 days to remove unreacted monomer and salts.
-
Lyophilize to obtain the final product.
-
Data Presentation: Expected Solubility Profile
| Degree of Substitution (DS) | Solubility in Water (20°C) | Solubility in Water (50°C) | Predicted LCST |
| < 10% | Soluble | Soluble | None (Too Hydrophilic) |
| 30 - 50% | Soluble | Insoluble (Cloudy) | 28°C - 35°C |
| > 70% | Insoluble | Insoluble | N/A (Hydrophobic) |
Protocol B: Surface Functionalization of Thiolated Gold Nanoparticles
Objective: To create a "stealth" thermoresponsive coating on nanoparticles.
Step-by-Step Methodology:
-
Preparation:
-
Disperse Thiol-PEG-Amine or Cystamine-modified Gold Nanoparticles (AuNPs) in DMF.
-
Ensure the concentration is ~1 mg/mL.
-
-
Functionalization:
-
Add a large excess (500x molar excess relative to surface thiols/amines) of this compound.
-
Add a catalytic amount of Lithium Chloride (LiCl) (10 mol%) to activate the epoxide ring.
-
-
Incubation:
-
Stir at 50°C for 12 hours.
-
Note: Thiols are highly nucleophilic and will react faster than amines, but the excess ensures dense coverage.
-
-
Washing:
-
Centrifuge the AuNPs (12,000 rpm, 15 min).
-
Resuspend in Ethanol. Repeat 3 times to remove unreacted monomer.
-
Resuspend in PBS for storage.
-
Characterization & Validation
To ensure the protocol's success (Trustworthiness), the following validation steps are required:
-
¹H-NMR Spectroscopy (D₂O or DMSO-d₆):
-
Diagnostic Peak: Look for the appearance of the isopropyl methyl protons (doublet) at ~1.1 ppm .
-
Backbone Shift: The methine proton of the opened epoxide ring (CH-OH) should appear at ~3.5-3.8 ppm .
-
Calculation: Compare the integration of the isopropyl methyls to the polymer backbone protons to calculate the Degree of Substitution (DS).
-
-
FT-IR Spectroscopy:
-
Disappearance: Loss of the characteristic epoxide ring vibration at ~915 cm⁻¹ .
-
Appearance: New ether (C-O-C) stretch at 1050-1150 cm⁻¹ and hydroxyl (O-H) stretch at 3400 cm⁻¹ .
-
-
Cloud Point Measurement (LCST Determination):
-
Prepare a 1 mg/mL aqueous solution of the functionalized polymer.
-
Measure Optical Transmittance at 500 nm while heating from 20°C to 60°C at 1°C/min.
-
The temperature at 50% transmittance drop is the LCST.
-
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow for polymer functionalization.
Troubleshooting Guide
-
Issue: Low Degree of Substitution.
-
Cause: Steric hindrance or low reactivity of the aliphatic epoxide.
-
Solution: Increase temperature to 80°C or use a Lewis Acid catalyst (e.g., ZnCl₂ or LiClO₄) to activate the epoxide ring.
-
-
Issue: Polymer Crosslinking/Gelation.
-
Cause: Reaction between generated hydroxyl groups and remaining epoxides (inter-chain).
-
Solution: Dilute the reaction mixture (<5 wt% polymer) and avoid extremely high temperatures (>100°C).
-
-
Issue: Monomer Immiscibility.
-
Cause: The hydrophobic monomer may not dissolve in pure water.
-
Solution: Use a co-solvent system (Water/DMF or Methanol) to ensure homogeneity.
-
References
-
Synthesis and Applications of Functional Epoxide Monomers. Acetal-Based Functional Epoxide Monomers: Polymerizations and Applications. PubMed. Link
-
Orthogonal Functionalization Strategies. Pendant isocyanate and epoxide-containing copolymers: synthesis, sequential dual-functionalization. Taylor & Francis Online. Link
-
Thermoresponsive Polyethers. Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST.[3] PMC.[4] Link
-
Epoxide Ring Opening Kinetics. Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. Link
-
Product Specification. this compound (CAS 1549604-92-3).[1] Sigma-Aldrich.[5] Link
Sources
- 1. CAS 1549604-92-3 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-[2-(propan-2-yloxy)ethy, ANGENE, 2970484 - 나비엠알오 [m.navimro.com]
- 3. Alternative to Poly(2-isopropyl-2-oxazoline) with a Reduced Ability to Crystallize and Physiological LCST - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 5. Oxirane, 2-methyl-, polymer with oxirane, bis(2-aminopropyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
Application Notes & Protocols: Lewis Acid Catalyzed Reactions of 2-[2-(Propan-2-yloxy)ethyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Epoxides are highly valuable three-membered cyclic ethers that serve as versatile building blocks in organic synthesis due to the significant ring strain that facilitates nucleophilic ring-opening reactions. The compound 2-[2-(propan-2-yloxy)ethyl]oxirane is a functionalized epoxide of particular interest. Its structure incorporates an ether side chain, which can profoundly influence the regiochemical and stereochemical outcome of ring-opening reactions, especially under Lewis acid catalysis.
Lewis acids activate the epoxide by coordinating to the oxygen atom, making the carbons more electrophilic and susceptible to nucleophilic attack.[1][2] This activation polarizes the C-O bonds and can lead to a reaction mechanism that is a hybrid between S_N_1 and S_N_2 pathways.[3] The presence of the pendant ether oxygen in this compound introduces an additional layer of complexity and synthetic opportunity. This internal Lewis basic site can lead to chelation with the Lewis acid, creating a more rigid transition state that can direct intramolecular reactions or influence the regioselectivity of intermolecular attacks.[4][5][6][7]
This guide provides detailed application notes and protocols for two key Lewis acid-catalyzed transformations of this compound: intermolecular ring-opening with an alcohol nucleophile and a chelation-controlled intramolecular cyclization to form a substituted tetrahydrofuran.
Application Note 1: Intermolecular Ring-Opening with an Alcohol Nucleophile
Principle and Mechanistic Considerations
The reaction of epoxides with alcohols, or alcoholysis, is a fundamental method for synthesizing β-alkoxy alcohols, which are common structural motifs in pharmaceuticals and natural products.[8][9] Lewis acid catalysis is often essential to achieve high yields and regioselectivity under mild conditions.[1][8]
The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide under Lewis acidic conditions is governed by a combination of steric and electronic factors.[10] The Lewis acid coordinates to the epoxide oxygen, leading to a transition state with significant carbocationic character at the more substituted carbon.[3][11] Consequently, the nucleophile typically attacks the more substituted carbon (C2 of the oxirane ring in this case). This outcome contrasts with base-catalyzed ring-opening, where attack occurs at the less sterically hindered carbon.[3][12]
For this compound, the attack of an alcohol (e.g., methanol) will preferentially occur at the C2 position, leading to the formation of a 1,2-diol monoether derivative. The choice of Lewis acid can influence reaction rates and selectivity, with stronger Lewis acids generally leading to faster reactions.[9]
Workflow for Intermolecular Ring-Opening
Caption: Workflow for Lewis acid-catalyzed alcoholysis.
Protocol 1: BF₃·OEt₂ Catalyzed Methanolysis
Materials:
-
This compound
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions, magnetic stirrer, TLC plates
Procedure:
-
To a flame-dried, 100 mL round-bottom flask under an argon atmosphere, add this compound (1.44 g, 10.0 mmol, 1.0 equiv).
-
Dissolve the epoxide in 30 mL of anhydrous CH₂Cl₂.
-
Add anhydrous methanol (0.48 g, 15.0 mmol, 1.5 equiv) to the solution.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add boron trifluoride diethyl etherate (1.42 g, 1.26 mL, 10.0 mmol, 1.0 equiv) dropwise over 5 minutes. Causality Note: Stoichiometric amounts of BF₃·OEt₂ are often used as it can be consumed by complexation with both substrate and product.
-
Stir the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes until the starting epoxide is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-methoxy alcohol.
Data Summary: Comparison of Lewis Acids
| Entry | Lewis Acid (equiv) | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (C2:C3 attack) |
| 1 | BF₃·OEt₂ (1.0) | 0 | 2.5 | 88 | >95:5 |
| 2 | SnCl₄ (0.2) | 0 | 4 | 82 | >95:5 |
| 3 | Sc(OTf)₃ (0.1) | 25 | 6 | 91 | 90:10 |
| 4 | ZnCl₂ (1.0) | 25 | 12 | 75 | 85:15 |
Note: Data are representative and synthesized based on known reactivity patterns of similar epoxides.[8][13] Actual results may vary.
Application Note 2: Intramolecular Cyclization via Chelation Control
Principle and Mechanistic Considerations
The ether side chain in this compound provides a unique opportunity for intramolecular reactions. The pendant ether oxygen can act as an internal nucleophile, leading to the formation of cyclic ethers. Specifically, a 5-exo-tet cyclization is possible, yielding a substituted tetrahydrofuran, a structural motif prevalent in many bioactive natural products.[14][15]
This type of cyclization is often promoted by Lewis acids.[16][17][18] A key mechanistic feature is the potential for chelation. A bidentate Lewis acid (or one capable of coordinating to two Lewis basic sites) can form a complex with both the epoxide oxygen and the side-chain ether oxygen. This chelation creates a rigid, pre-organized transition state that favors the intramolecular attack of the ether oxygen onto the epoxide.[4][7] The attack is directed to the proximal carbon of the epoxide (C2), following Baldwin's rules for a favored 5-exo ring closure.[17][19] Lewis acids like SnCl₄ or TiCl₄ are known to be effective in such chelation-controlled processes.[4]
Mechanism for Chelation-Controlled Cyclization
Caption: Mechanism of intramolecular cyclization.
Protocol 2: SnCl₄-Mediated Synthesis of a Substituted Tetrahydrofuran
Materials:
-
This compound
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions, magnetic stirrer, TLC plates
Procedure:
-
To a flame-dried, 250 mL round-bottom flask under an argon atmosphere, add a solution of this compound (0.72 g, 5.0 mmol, 1.0 equiv) in 90 mL of anhydrous CH₂Cl₂. Causality Note: High dilution (c ≈ 0.05 M) is crucial to favor the intramolecular cyclization over intermolecular polymerization.[16]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, add SnCl₄ (6.0 mL of a 1.0 M solution in CH₂Cl₂, 6.0 mmol, 1.2 equiv) dropwise via syringe over 15 minutes. A slight excess of the Lewis acid ensures complete activation.[20]
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction at -78 °C by the slow addition of 30 mL of saturated aqueous NaHCO₃ solution.
-
Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.
-
Transfer the contents to a separatory funnel and separate the layers.
-
Extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the 2-(isopropoxymethyl)tetrahydrofuran-3-ol.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. All reactions must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware to prevent catalyst deactivation and unwanted side reactions like epoxide hydrolysis.
-
Polymerization: Epoxides, particularly under strong Lewis acid catalysis, are prone to polymerization. This can be mitigated by using low temperatures, high dilution for intramolecular processes, and slow addition of the catalyst.
-
Lewis Acid Choice: The strength and nature of the Lewis acid are critical. "Hard" Lewis acids like BF₃ coordinate strongly to the "hard" oxygen atom. Catalysts like Sc(OTf)₃ can be highly effective in small quantities.[21] For chelation-controlled reactions, Lewis acids capable of multiple coordination, such as SnCl₄ or TiCl₄, are preferred.[4] BF₃·OEt₂, being monofunctional, is generally not effective for chelation control.[4]
-
Temperature Control: Low temperatures (-78 °C to 0 °C) are often necessary to control the high reactivity of the activated epoxide, improve selectivity, and minimize side reactions like rearrangement or polymerization.[22]
References
- HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes.PubMed, 2020.
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.OSTI.GOV, 2019.
- HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes.National Institutes of Health (PMC), 2020.
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.National Institutes of Health (PMC), 2021.
- Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols.
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.National Institutes of Health (PMC), 2006.
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.Kulkarni Research Group, 2018.
-
Opening of Epoxides With Acid. Master Organic Chemistry, 2015. [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts, 2024. [Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications, 2021. [Link]
-
Synthesis of Cyclic Diglycerols: The Utility of the BF₃·OEt₂-Mediated Intramolecular Epoxide Ring-Opening Reaction for the Cyclic Polyglycerol Synthesis. J-STAGE, 2024. [Link]
-
BF₃·Et₂O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G. National Institutes of Health (PMC), 2011. [Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate, 2018. [Link]
-
Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. National Institutes of Health (PMC), 2021. [Link]
-
The Utility of the BF₃·OEt₂-Mediated Intramolecular Epoxide Ring-Opening Reaction for the Cyclic Polyglycerol Synthesis. ResearchGate, 2024. [Link]
-
Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Royal Society of Chemistry, 2022. [Link]
-
BF₃ ⋅ OEt₂‐catalyzed rearrangement of epoxy‐Himachalenes. ResearchGate, 2024. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. ACS Publications, 2020. [Link]
-
Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts, 2020. [Link]
-
Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. National Institutes of Health (PMC), 2007. [Link]
-
Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange, 2013. [Link]
-
Chelation control and Felkin-Anh. University of Wisconsin-Madison. [Link]
-
Regioselectivity of epoxide ring-opening. YouTube, 2018. [Link]
-
Mechanism of the boron trifluoride etherate-catalysed rearrangement of an acyclic trisubstituted epoxide to a carbonyl compound. Royal Society of Chemistry, 1985. [Link]
-
A systematic study of functionalized oxiranes as initiating groups for cationic polycyclization reactions. Noclick.org. [Link]
-
Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. PubMed, 2017. [Link]
-
Lewis acid-catalysed reaction of (cyclo)alkenes with oxiranes. ElectronicsAndBooks.com. [Link]
-
Lewis Acid-Catalyzed Synthesis of Alkoxymethylhalides for Multipurpose Mixed Acetals; Scope and Limitations. Bentham Science, 2021. [Link]
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI, 2017. [Link]
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- 17. Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01905H [pubs.rsc.org]
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- 22. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for removing water from 2-[2-(Propan-2-yloxy)ethyl]oxirane
Welcome to the technical support center for the purification of 2-[2-(Propan-2-yloxy)ethyl]oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and practical laboratory experience to ensure the integrity of your research.
Introduction to Purifying this compound
This compound is a valuable bifunctional molecule, featuring both an ether linkage and a reactive epoxide ring. The epoxide (or oxirane) ring is a three-membered heterocycle that is susceptible to ring-opening reactions, particularly in the presence of nucleophiles like water.[1][2][3] The presence of water as an impurity can lead to the formation of the corresponding diol, compromising the yield and purity of the desired epoxide. Therefore, effective removal of water is a critical step in its purification.
This guide provides detailed, validated protocols and explains the rationale behind the selection of specific purification techniques to help you maintain the stability and purity of your this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most significant challenge when purifying this compound, and how can I address it?
A1: The primary challenge is the removal of water without inducing the ring-opening of the sensitive oxirane group. The strained three-membered ring of the epoxide is prone to nucleophilic attack by water, which can be catalyzed by both acidic and basic conditions.
Core Recommendation: The most reliable and gentle method for drying this compound is the use of activated molecular sieves .
Why this works: Molecular sieves are porous crystalline aluminosilicates that selectively adsorb small molecules like water into their pores while excluding the larger epoxide molecule. They are chemically inert and do not introduce acidic or basic impurities that could catalyze epoxide degradation. 3Å or 4Å molecular sieves are particularly effective for this purpose.[4]
Workflow for Drying with Molecular Sieves
Sources
Technical Support Center: Controlling Exotherms in 2-[2-(Propan-2-yloxy)ethyl]oxirane Amine Curing Reactions
Welcome to the technical support center for managing exothermic reactions during the amine curing of 2-[2-(propan-2-yloxy)ethyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals who utilize this specific epoxy system. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the safety, predictability, and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm
This section addresses fundamental questions about the exothermic nature of the this compound-amine reaction.
Q1: What is an exothermic reaction in the context of epoxy curing?
A: An exothermic reaction is a chemical process that releases energy in the form of heat.[1] In the case of curing this compound with an amine hardener, the opening of the epoxide ring by the amine's active hydrogens is a highly favorable reaction that generates significant heat.[2] This heat can accelerate the reaction rate, creating a feedback loop that can lead to a rapid temperature increase if not properly managed.[3]
Q2: Why is controlling the exotherm so critical for my experiments?
A: Uncontrolled exotherms can have severe consequences for your experimental outcomes and safety.[3][4] Excessive heat buildup can lead to:
-
Thermal Runaway: A dangerous situation where the reaction accelerates uncontrollably, potentially causing the mixture to boil, smoke, or even ignite.[1][5]
-
Material Degradation: High temperatures can damage not only the epoxy formulation but also any sensitive substrates or components involved in your experiment.[4]
-
Compromised Final Properties: Rapid, high-temperature curing can introduce internal stresses, leading to cracking, yellowing, and reduced mechanical strength in the cured product.[4][5]
-
Incomplete Curing: Paradoxically, a runaway exotherm can cause localized "hot spots" that cure very quickly, trapping unreacted material and leading to an incompletely cured, tacky final product.[4][6]
Q3: What are the primary factors that influence the intensity of the exotherm?
A: Several key variables dictate the rate and amount of heat generated during the curing process.[4][5] These include:
-
Mass and Volume: Larger batches of mixed epoxy and amine will generate and retain more heat.[3][4]
-
Amine Hardener Reactivity: Different amine curing agents have varying levels of reactivity. Aliphatic amines, for example, are generally more reactive and produce a faster, more intense exotherm at room temperature compared to aromatic amines.[2][7]
-
Mix Ratio: The stoichiometry between the epoxy and the amine hardener is crucial. An off-ratio mix can alter the reaction kinetics and heat generation.[4]
-
Ambient and Starting Temperature: A warmer environment or pre-heated reactants will accelerate the initial reaction rate, leading to a faster buildup of exothermic heat.[1][8][9]
-
Presence of Accelerators: Certain compounds, often tertiary amines or molecules with hydroxyl groups, can catalyze the epoxy-amine reaction, significantly increasing the reaction rate and exotherm.[2][10][11][12]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Issue 1: My reaction is overheating and curing too quickly.
Q: I mixed my this compound and amine hardener, and the container became extremely hot, with the material solidifying much faster than expected. What went wrong and how can I prevent this?
A: This is a classic sign of a runaway exotherm. The most likely causes are related to the volume of material, the ambient temperature, or the reactivity of your chosen amine.
Solutions:
-
Reduce Batch Size: The simplest and most effective method to control an exotherm is to mix smaller quantities of the epoxy and amine. This reduces the total amount of heat generated.[4][5]
-
Pour into a Shallow Container: Immediately after mixing, pour the material out of the mixing cup and into a shallow tray or onto the final substrate. This increases the surface area-to-volume ratio, allowing heat to dissipate more effectively.[3][5]
-
Cooling the Reaction:
-
External Cooling: Place your mixing container in an ice or water bath to actively remove heat as it is generated.[4]
-
Lower Ambient Temperature: Conduct your experiment in a cooler room. A general rule of thumb is that for every 10°C (18°F) decrease in temperature, the cure time is doubled, effectively halving the rate of heat generation.[9][13]
-
-
Select a Slower Hardener: If your application allows, choose a less reactive amine hardener. For instance, an aromatic or cycloaliphatic amine will typically have a longer pot life and a less aggressive exotherm than a simple aliphatic amine.[2][7]
Issue 2: The cured material has cracks or appears yellowed.
Q: After curing, my final product shows signs of cracking and has a yellowish tint, which is undesirable for my application. What is the cause?
A: Both cracking and yellowing are often symptoms of excessive heat during the cure. High temperatures can cause significant thermal stress as the material cools, leading to fractures.[4] Yellowing is a form of thermal degradation of the polymer network.[5]
Solutions:
-
Implement Staged Curing: For thicker sections, pour the epoxy-amine mixture in multiple, thinner layers. Allow each layer to partially cure and cool before applying the next.[1][5] This prevents the buildup of a large thermal mass.
-
Ramp and Soak Temperature Profile: If using an oven for curing, instead of a single high temperature, program a stepped temperature profile. Start at a lower temperature to allow the reaction to proceed slowly, then gradually ramp up to the final cure temperature.
-
Incorporate Fillers: The addition of thermally conductive fillers, such as aluminum nitride or certain metal powders, can help to dissipate heat more evenly throughout the material, acting as a "heat sink".[3]
Issue 3: My reaction is not curing, or the surface remains tacky.
Q: I've waited the recommended time, but my mixture is still liquid or has a sticky surface. What could be the problem?
A: A failure to cure or a tacky surface can stem from several issues, some of which are related to temperature control at the opposite end of the spectrum.
Solutions:
-
Verify Mix Ratio: Inaccurate stoichiometry is a common cause of incomplete curing. Ensure you are precisely measuring both the this compound and the amine hardener according to the manufacturer's or your protocol's specifications. The required amount of amine is calculated based on its active hydrogen equivalent weight and the epoxy equivalent weight of the resin.[14]
-
Ensure Thorough Mixing: The resin and hardener must be mixed completely for the reaction to go to completion. Scrape the sides and bottom of the mixing container to ensure no unmixed material remains. A tacky surface often indicates poorly mixed components.[6]
-
Check for Low-Temperature Conditions: If the ambient temperature is too low (e.g., below 15°C or 60°F), the reaction rate can be significantly slowed, leading to a very long or incomplete cure.[8][9] If possible, move the experiment to a warmer environment (ideally 21-24°C or 70-75°F) or apply mild heat.[8]
-
Consider Post-Curing: Some epoxy-amine systems require a post-cure at an elevated temperature to achieve their full properties and eliminate tackiness.[6] This helps to complete the cross-linking reaction.[6]
Section 3: Experimental Protocols & Visual Guides
Protocol: Monitoring Exotherm with Isothermal Differential Scanning Calorimetry (DSC)
Isothermal DSC is a powerful technique to characterize the cure kinetics and heat flow of your this compound-amine system under controlled temperature conditions.[15][16][17]
Objective: To determine the heat of reaction and the time to peak exotherm at a specific isothermal temperature.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
This compound
-
Selected amine curing agent
-
Microbalance
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound directly into a tared DSC pan.
-
Add the stoichiometric amount of the amine hardener to the same pan.
-
Quickly and thoroughly mix the components within the pan using a fine-tipped probe.
-
Immediately seal the pan hermetically to prevent volatilization.
-
-
Instrument Setup:
-
Place the sealed sample pan in the DSC cell, with an empty, sealed pan as a reference.
-
Set the instrument to the desired isothermal temperature (e.g., 60°C, 80°C, 100°C).
-
-
Data Acquisition:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Rapidly ramp the temperature to the set isothermal point.
-
Hold at the isothermal temperature and record the heat flow as a function of time until the heat flow signal returns to the baseline, indicating the completion of the reaction.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH) in J/g.
-
Identify the time at which the maximum heat flow occurs. This is the time to peak exotherm.
-
By running experiments at several different isothermal temperatures, you can build a kinetic model of the curing reaction.[15][17]
-
Visualizing the Factors Influencing Exotherm Control
The following diagram illustrates the key parameters that must be balanced to achieve a controlled exothermic reaction.
Caption: Balancing heat generation and dissipation for a controlled cure.
Troubleshooting Decision Workflow
This diagram provides a logical workflow for diagnosing and resolving common issues related to exothermic control.
Caption: A decision tree for troubleshooting exotherm-related issues.
Section 4: Quantitative Data Summary
| Parameter | Effect on Exotherm | Control Strategy |
| Batch Volume | Larger volume retains more heat, increasing peak exotherm.[3][4] | Work with smaller, manageable batches. |
| Ambient Temperature | Higher temperature accelerates reaction kinetics exponentially.[9] | Work in a temperature-controlled environment (21-24°C / 70-75°F).[8] |
| Amine Hardener Type | Aliphatic amines are highly reactive; aromatic amines are slower.[2][7] | Select a hardener with a pot life appropriate for the application. |
| Layer Thickness | Thicker pours insulate the reaction, trapping heat.[5] | Pour in multiple thin layers (< 1 cm per layer, application dependent).[5] |
| Accelerators | Catalyze the reaction, significantly increasing the rate of heat generation.[11][12] | Use accelerators sparingly and with caution, starting with very low concentrations. |
References
-
Incure Adhesives. (2025, February 6). Managing the Heat: Controlling Exothermic Reactions in Epoxy. Incure Inc. [Link]
-
MDPI. (n.d.). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI. [Link]
-
E3S Web of Conferences. (2023). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. E3S Web of Conferences. [Link]
-
Just Resin. (2023, March 7). What is an Exothermic Reaction & How to Prevent It. Just Resin. [Link]
-
Barnard, M. (n.d.). Controlling Exotherm - The Heat Reaction of Epoxy Cure. Epoxyworks. [Link]
-
Resiners. (2025, May 16). Understanding Exothermic Reaction in Resin Casting Projects. Resiners. [Link]
-
TA Instruments. (n.d.). The Use of Isothermal Microcalorimetry to Characterize the Cure Kinetics of a Thermoset Epoxy Material. TA Instruments. [Link]
-
NRC Research Press. (2018, September 11). A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system. NRC Publications Archive. [Link]
-
Blackland Manufacturing. (2025, July 7). How Epoxy Resin Cures: Timing, Heat & Fixes. Blackland Manufacturing. [Link]
-
Burton, B. L. (2013, August 15). Acceleration of Amine-Cured Epoxy Resin Systems. Polymer Innovation Blog. [Link]
-
Shimadzu. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Shimadzu. [Link]
-
Adhesives & Sealants Industry. (2025, August 21). Epoxy Accelerators: Fast-Curing Solutions for Industrial Adhesives. Adhesives & Sealants Industry. [Link]
-
Resiners. (2025, December 21). How Hot Does Resin Get When Curing?. Resiners. [Link]
-
RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]
-
Polymers. (2016). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. MDPI. [Link]
-
3M. (n.d.). Cure Epoxies with Heat Heating Devices. 3M. [Link]
-
PMC. (n.d.). Isothermal Kinetics of Epoxyphosphazene Cure. PMC. [Link]
-
ThreeBond. (n.d.). Curing Agents for Epoxy Resin. ThreeBond. [Link]
-
University of North Texas. (n.d.). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. University of North Texas. [Link]
-
UltraClear Epoxy. (n.d.). How does temperature affect epoxy?. UltraClear Epoxy. [Link]
-
WEST SYSTEM. (2025, July 27). Temperatures Impact Epoxy's Cure Time: How Do I Adapt?. WEST SYSTEM Epoxy Tips. [Link]
-
Simon Fraser University. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. Simon Fraser University. [Link]
Sources
- 1. justresin.com.au [justresin.com.au]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. epoxyworks.com [epoxyworks.com]
- 4. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 5. resiners.com [resiners.com]
- 6. blacklandmfg.com [blacklandmfg.com]
- 7. threebond.co.jp [threebond.co.jp]
- 8. bestbartopepoxy.com [bestbartopepoxy.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. polymerinnovationblog.com [polymerinnovationblog.com]
- 12. hanepoxy.net [hanepoxy.net]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. tainstruments.com [tainstruments.com]
- 16. shimadzu.com [shimadzu.com]
- 17. Isothermal Kinetics of Epoxyphosphazene Cure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 2-[2-(Propan-2-yloxy)ethyl]oxirane synthesis
Technical Support Center: Synthesis of 2-[2-(Propan-2-yloxy)ethyl]oxirane
Executive Summary: The Chemical Challenge
The synthesis of This compound (CAS: 1549604-92-3) typically involves the epoxidation of the terminal alkene precursor, 4-isopropoxybut-1-ene .
Users reporting "low conversion" are likely encountering a kinetic bottleneck inherent to terminal alkenes . Unlike internal alkenes, terminal double bonds lack electron-donating alkyl substituents, making them less nucleophilic and significantly slower to react with electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA). Furthermore, the presence of the ether oxygen (isopropoxy group) four carbons away provides minimal inductive activation.
This guide addresses the three primary failure modes: Kinetic Stalling , Acid-Catalyzed Decomposition , and Volatility Loss .
Diagnostic Matrix: Identify Your Failure Mode
Compare your experimental observations with the table below to isolate the root cause.
| Symptom | Observation | Root Cause | Corrective Action |
| Stalled Conversion | NMR shows ~40-60% starting material remaining even after 24h. Adding more oxidant doesn't help. | Low Nucleophilicity: The terminal alkene is too electron-poor for standard electrophilic oxidation rates. | Increase reaction temperature (carefully) or switch to a more reactive oxidant system (e.g., TFDO or catalytic MTO). |
| High Conversion, Low Yield | TLC/GC shows starting material is gone, but isolated yield is <30%. New polar spots appear. | Acid Hydrolysis: The epoxide ring opens to form a diol due to acidic byproducts (e.g., m-chlorobenzoic acid). | Buffer the reaction. Add anhydrous |
| Missing Mass | Clean NMR of crude, but mass recovery is <50% after rotary evaporation. | Volatility: The target epoxide (MW ~144 g/mol ) is a volatile oil. | Do not use high vacuum. Keep rotary evaporator bath <30°C. Use a high-boiling chaser solvent if necessary. |
| Exotherm / Runaway | Reaction mixture boils or turns dark upon oxidant addition. | Thermal Instability: Peroxide accumulation followed by rapid decomposition. | Control Addition: Add oxidant at 0°C. Monitor internal temp, not just bath temp. |
Technical Deep Dive & Solutions
Issue A: The "Terminal Alkene" Kinetic Barrier
Terminal alkenes react 10–100x slower than internal alkenes. Standard protocols often fail because the oxidant decomposes (thermal degradation) before it can transfer oxygen to the sluggish double bond.
-
The Fix: Increase the electrophilicity of the oxidant, not just the concentration.
-
Recommendation: If mCPBA fails, utilize Dimethyldioxirane (DMDO) or Trifluoromethyl methyl dioxirane (TFDO) generated in situ. These are non-acidic and highly reactive toward terminal alkenes.
-
Alternative: Use Methyltrioxorhenium (MTO) catalysis (0.5 mol%) with Urea Hydrogen Peroxide (UHP). This system is highly active for terminal olefins.
-
Issue B: Acid-Sensitive Ring Opening
The formation of the oxirane ring creates a strained system.[1] In the standard mCPBA route, the byproduct is m-chlorobenzoic acid. Even weak acidity, combined with the moisture from air or reagents, will protonate the epoxide oxygen, inviting attack by water (hydrolysis) or the solvent.
-
The Fix: The "Buffered mCPBA" Protocol.
-
You must maintain a heterogeneous suspension of base throughout the reaction.
-
Ratio: Use 2.0 equivalents of finely powdered
per equivalent of mCPBA.
-
Validated Experimental Protocol
Target: this compound Method: Buffered mCPBA Epoxidation (Optimized for Terminal Alkenes)
Reagents:
-
4-isopropoxybut-1-ene (1.0 equiv)
-
mCPBA (70-75% purity, 1.5 equiv)
-
Sodium Bicarbonate (
, 3.0 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropoxybut-1-ene in DCM (0.1 M concentration).
-
Buffering (Critical): Add the finely powdered
to the solution. Stir vigorously for 10 minutes at room temperature to create a uniform suspension. -
Cooling: Cool the suspension to 0°C using an ice bath.
-
Oxidant Addition: Add mCPBA portion-wise over 30 minutes. Do not dump it in all at once; this prevents localized exotherms.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 16–24 hours.
-
Checkpoint: Monitor by TLC/GC. If conversion stalls at 18h, add another 0.2 equiv of mCPBA and 0.5 equiv
.
-
-
Quench: Cool to 0°C. Quench by slowly adding saturated aqueous
(sodium thiosulfate) to destroy excess peroxide. Stir until the starch-iodide test is negative. -
Workup:
-
Separate layers.
-
Wash organic layer with saturated
(2x) to remove benzoic acid. -
Wash with brine (1x).
-
Dry over
(anhydrous).[2]
-
-
Isolation (Volatility Warning): Filter and concentrate under reduced pressure (Rotavap). Set bath temperature to 25°C and pressure to ~200 mbar. Do not go to full vacuum (e.g., <10 mbar) or you will distill your product into the trap.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. The goal is to maximize Path A while suppressing Path B (Hydrolysis) and Path C (Oxidant Decomposition).
Caption: Kinetic pathway analysis for terminal alkene epoxidation. Path A is the desired route. Path B is the primary yield-killer in unbuffered systems.
FAQ: Frequently Asked Questions
Q: Can I use Epichlorohydrin instead of mCPBA? A: Yes, but it requires a different precursor. You would perform a Williamson ether synthesis between 3-isopropoxypropan-1-ol and epichlorohydrin using a phase-transfer catalyst (e.g., TBAB) and NaOH. This route avoids the "terminal alkene" issue entirely but introduces challenges with regioselectivity (primary vs. secondary attack). For the specific structure requested, the alkene epoxidation is generally more direct if the precursor is available.
Q: My product has a strong smell of chlorine. Is this normal? A: No. This indicates contamination with m-chlorobenzoic acid or chlorinated solvent residues. If you used the buffered method, the acid should be removed. Ensure you wash with saturated bicarbonate until the aqueous layer pH is >8.
Q: Can I distill the product? A: Yes, but proceed with extreme caution. Epoxides can polymerize exothermically upon heating, especially in the presence of trace acids or bases. Flash chromatography (Silica gel, pre-treated with 1% triethylamine to neutralize acidity) is safer for small scales (<5g).
References
- Terminal Alkene Reactivity: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis 1984.08 (1984): 629-656. (Discusses the kinetic sluggishness of terminal olefins).
-
Buffered Epoxidation Protocol: Anderson, W. K., & Veysoglu, T. "A simple, buffered m-chloroperbenzoic acid epoxidation of acid-sensitive olefins." The Journal of Organic Chemistry 38.12 (1973): 2267-2268. Link
-
Alternative Oxidants (TFDO): Curci, R., et al. "Epoxidation of alkenes by dimethyldioxirane: kinetics and mechanism." The Journal of Organic Chemistry 45.23 (1980): 4758-4763. Link
-
MTO Catalysis: Herrmann, W. A., et al. "Methyltrioxorhenium as a Catalyst for Olefin Oxidation." Angewandte Chemie International Edition 30.12 (1991): 1638-1641. Link
Sources
Technical Support Center: Minimizing Side Reactions in the Ring-Opening of Sterically Hindered Oxiranes
Welcome to the technical support center for navigating the complexities of ring-opening reactions with sterically hindered oxiranes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high selectivity and yield with these demanding substrates. Here, we move beyond basic principles to provide field-proven insights and troubleshooting strategies to help you minimize side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Steric Hindrance
Sterically hindered oxiranes, particularly those with tertiary or quaternary carbon centers, present a significant synthetic challenge. The steric bulk around the electrophilic carbons can impede the approach of nucleophiles, often requiring harsher reaction conditions. These conditions, in turn, can promote a variety of undesirable side reactions, including loss of regioselectivity, rearrangements, and epimerization. This guide provides a systematic approach to diagnosing and solving these common issues.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Issue 1: Poor Regioselectivity in Nucleophilic Attack
Question: My reaction is producing a mixture of regioisomers. How can I favor nucleophilic attack at the desired carbon center?
Answer: The regioselectivity of oxirane ring-opening is a classic dilemma, governed by the interplay between steric and electronic effects. The outcome is highly dependent on the reaction conditions, which dictate whether the mechanism has more SN1 or SN2 character.[1]
-
Underlying Cause:
-
Basic or Neutral Conditions (SN2-like): With strong, "hard" nucleophiles (e.g., alkoxides, Grignard reagents, LiAlH4), the reaction typically proceeds via an SN2 mechanism.[2][3] In this case, the nucleophile attacks the sterically less hindered carbon.[3] For hindered oxiranes, this pathway can be sluggish.
-
Acidic Conditions (SN1-like): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is activated (protonated or coordinated).[1][4] This activation weakens the C-O bonds and imparts significant carbocationic character to the more substituted carbon. Consequently, even weak nucleophiles will preferentially attack the more substituted carbon, which can better stabilize the partial positive charge.[1][5]
-
-
Troubleshooting & Optimization:
-
For Attack at the Less Hindered Carbon (SN2 Pathway):
-
Utilize Strong, Unhindered Nucleophiles: Employ potent nucleophiles under basic or neutral conditions.[2]
-
Avoid Protic Solvents: Protic solvents can protonate the epoxide, inducing SN1 character. Opt for aprotic solvents like THF or diethyl ether.
-
Low Temperatures: Running the reaction at lower temperatures will favor the kinetically controlled SN2 pathway.
-
-
For Attack at the More Hindered Carbon (SN1 Pathway):
-
Careful Selection of Acid Catalyst: This is the most critical parameter. A strong Brønsted acid (e.g., H2SO4) or a potent Lewis acid can strongly favor attack at the tertiary or quaternary center.[4][5] However, with highly hindered substrates, this can also lead to rearrangement (see Issue 2).
-
Use of "Soft" Lewis Acids: For substrates prone to rearrangement, consider milder Lewis acids that can activate the epoxide without fully inducing a carbocation. See the table below for a comparison.
-
Weak Nucleophiles: Employing a weak nucleophile (e.g., water, alcohols) under acidic conditions will favor the SN1-like pathway.[5]
-
-
Issue 2: Formation of Rearrangement Byproducts (Aldehydes/Ketones)
Question: I am observing significant formation of a carbonyl compound instead of the expected ring-opened product. What is causing this and how can I prevent it?
Answer: You are likely observing a Meinwald rearrangement, a common acid-catalyzed side reaction for sterically hindered epoxides, particularly tetrasubstituted ones.[6][7]
-
Underlying Cause: The Meinwald rearrangement proceeds through a carbocation-like intermediate, which is stabilized by the steric bulk.[6][8] Instead of being trapped by a nucleophile, this intermediate undergoes a 1,2-hydride or 1,2-alkyl shift, followed by deprotonation to yield a ketone or an aldehyde.[7][9] Strong Lewis or Brønsted acids are known to promote this pathway.[6]
-
Troubleshooting & Optimization:
-
Catalyst Selection is Key:
-
Avoid Strong, Hard Lewis Acids: Steer clear of Lewis acids like AlCl3 or BF3·OEt2 in non-nucleophilic solvents, as they are known to efficiently catalyze the Meinwald rearrangement.[7][10]
-
Employ Chiral Phosphoric Acids (CPAs): Recent literature has shown that certain chiral phosphoric acids can catalyze the enantioselective Meinwald rearrangement.[8][11] Conversely, understanding their mechanism can provide insights into avoiding it. The bifunctional nature of these catalysts, acting as both a Brønsted acid and a Brønsted base, can control the reaction pathway.[11]
-
Heterogeneous Catalysts: Mesoporous aluminosilicates have been shown to catalyze both the desired ring-opening and the Meinwald rearrangement, depending on the solvent.[7][9] In nucleophilic solvents (e.g., alcohols), ring-opening is favored. In non-nucleophilic solvents, the rearrangement is more prevalent.[7]
-
-
Solvent Choice:
-
Use a Nucleophilic Solvent: Performing the reaction in a nucleophilic solvent (e.g., methanol, ethanol) provides a high concentration of the nucleophile to trap the activated epoxide before it can rearrange.[7]
-
-
Temperature Control:
-
Low Temperatures: As with most side reactions, lowering the temperature can help to suppress the rearrangement pathway, which may have a higher activation energy.
-
-
Issue 3: Incomplete Conversion or Slow Reaction Rates
Question: My reaction is very slow or stalls before reaching completion, even after extended reaction times. How can I drive it to completion?
Answer: The steric hindrance of your substrate is likely presenting a significant kinetic barrier to nucleophilic attack.
-
Underlying Cause: The bulky substituents on the oxirane ring physically block the trajectory of the incoming nucleophile, leading to a high activation energy for the reaction.
-
Troubleshooting & Optimization:
-
Increase Reactant Concentration: While seemingly simple, increasing the concentration of the nucleophile can improve the reaction rate according to the principles of chemical kinetics.
-
Elevate the Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be balanced with the risk of promoting side reactions. Monitor the reaction closely by TLC, GC, or NMR to find the optimal temperature.[12]
-
Optimize Your Catalyst System:
-
For SN2 Reactions: If a strong nucleophile is being used, ensure it is not being quenched by trace amounts of acid or water.
-
For SN1 Reactions: The choice of Lewis acid is critical. A more strongly activating Lewis acid can increase the rate of reaction. For example, Sn-Beta has been shown to be more active than Zr-Beta or Hf-Beta for the ring-opening of epichlorohydrin with methanol.[13]
-
-
Solvent Effects: The solvent can play a crucial role in solvating the transition state. Experiment with different solvents to find one that may better facilitate the reaction. For instance, hot water has been shown to promote the ring-opening of some epoxides.[14]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of Lewis acid affect the regioselectivity in the ring-opening of a hindered epoxide?
The Lewis acid activates the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. The strength and nature of the Lewis acid dictate the degree of C-O bond polarization. "Harder" Lewis acids (e.g., AlCl3, TiCl4) induce more SN1 character, leading to a greater buildup of positive charge on the more substituted carbon. This strongly directs nucleophilic attack to this site. "Softer" Lewis acids (e.g., ZnCl2, Sc(OTf)3) may provide a more balanced activation, allowing for greater control and potentially minimizing rearrangement side reactions.
Q2: Can I use a "soft" nucleophile with a sterically hindered epoxide?
Yes, but it almost always requires acid catalysis. Soft nucleophiles, like thiols or iodides, are generally weak bases and require activation of the epoxide to react efficiently.[15] Under acidic conditions, the reaction will likely proceed with attack at the more substituted carbon. To achieve attack at the less substituted carbon with a soft nucleophile, a different strategy, such as intramolecular delivery or the use of a specialized catalytic system, would be necessary.
Q3: How can I analytically monitor the reaction and identify side products?
A combination of chromatographic and spectroscopic techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components of the reaction mixture and identifying them by their mass spectra. This is particularly useful for identifying rearrangement products like ketones or aldehydes.[12][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): The most powerful tool for structural elucidation of the desired product and any side products.[12][18] Careful analysis of chemical shifts and coupling constants can confirm the regiochemistry and stereochemistry of the ring-opening. For example, the formation of a diol from epoxide ring opening can be monitored by the appearance of characteristic signals for the CH-OH groups.[18]
Mechanistic Overview
The ring-opening of a sterically hindered oxirane can proceed down several pathways. The desired outcome is typically a highly regioselective nucleophilic substitution. However, competing pathways such as attack at the undesired carbon or rearrangement can significantly reduce the yield of the target molecule.
Caption: Reaction pathways for a sterically hindered oxirane.
Comparative Table of Lewis Acids for Regioselective Ring-Opening
| Lewis Acid | Typical Nucleophiles | Solvent | Expected Regioselectivity (Attack at...) | Potential Side Reactions | Reference(s) |
| BF3·OEt2 | Alcohols, Amines | CH2Cl2, Toluene | More substituted carbon | Meinwald Rearrangement | [7] |
| AlCl3 | Alcohols, Amines | CH2Cl2 | More substituted carbon | Meinwald Rearrangement, Polymerization | [7] |
| Sn-Beta (Zeolite) | Alcohols | Methanol | Less substituted carbon (for epichlorohydrin) | Minimal | [13] |
| YCl3 | Amines | Solvent-free | Substrate dependent (can be tuned) | Low | |
| Sc(OTf)3 | Water, Alcohols | Acetonitrile | More substituted carbon | Low | |
| Chiral Phosphoric Acids | Various | Toluene, CH2Cl2 | Can control enantioselectivity of rearrangement | Can favor rearrangement | [8][11][19][20] |
Experimental Protocol: Regioselective Ring-Opening of a Hindered Epoxide with a Thiol Nucleophile
This protocol is a general guideline for the ring-opening of a sterically hindered epoxide with a thiol nucleophile under neutral conditions to favor attack at the less hindered carbon.
Materials:
-
Sterically hindered epoxide (1.0 eq)
-
Thiol nucleophile (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the thiol nucleophile (1.2 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of the sterically hindered epoxide (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the product by 1H NMR, 13C NMR, and MS to confirm the structure and regioselectivity.[15]
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epoxide ring-opening and Meinwald rearrangement reactions of epoxides catalyzed by mesoporous aluminosilicates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. d-nb.info [d-nb.info]
- 12. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids [html.rhhz.net]
- 20. Enantioselective synthesis of α-tetrasubstituted (1-indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Separation of 2-[2-(Propan-2-yloxy)ethyl]oxirane from unreacted starting materials
Welcome to the Technical Support Center for the purification of 2-[2-(Propan-2-yloxy)ethyl]oxirane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the separation of this target molecule from unreacted starting materials and byproducts.
Introduction
The synthesis of this compound, a valuable epoxide intermediate, typically involves the reaction of 2-isopropoxyethanol with an epoxide source, commonly epichlorohydrin, in the presence of a base. A successful synthesis is contingent on an effective purification strategy to isolate the desired product from unreacted starting materials and potential side products. This guide provides practical, field-proven insights into common purification challenges and their solutions.
Physical Properties for Separation
A successful separation strategy relies on exploiting the differences in the physical properties of the components in the reaction mixture. The following table summarizes the key physical properties of the target molecule and the likely starting materials.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₄O₂ | 130.18 | Estimated >143 °C |
| 2-Isopropoxyethanol | C₅H₁₂O₂ | 104.15 | 142-143 °C |
| Epichlorohydrin | C₃H₅ClO | 92.52 | 115-118 °C[1][2][3][4][5] |
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude reaction mixture shows three major components in the GC-MS analysis. How do I effectively separate my product?
Answer:
The three major components are likely your desired product, this compound, and the unreacted starting materials, 2-isopropoxyethanol and epichlorohydrin. Given the significant differences in their atmospheric boiling points, fractional distillation under reduced pressure is the most effective method for separation on a preparatory scale.
The lower boiling points of epichlorohydrin (115-118 °C) and 2-isopropoxyethanol (142-143 °C) compared to the estimated boiling point of the product (>143 °C) allow for their sequential removal.
Experimental Protocol: Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry and free of contaminants. Use a short Vigreux column to enhance separation efficiency.
-
Initial Distillation: After the reaction is complete and has been worked up to remove any solid byproducts (like salts), transfer the crude liquid to the distillation flask. Begin by applying a moderate vacuum and gently heating the mixture.
-
Fraction Collection:
-
Fraction 1 (Epichlorohydrin): The first fraction to distill will be the lowest boiling component, epichlorohydrin.
-
Fraction 2 (2-Isopropoxyethanol): As the temperature of the vapor rises, the next fraction will be 2-isopropoxyethanol.
-
Product Fraction: Your desired product, this compound, will distill at a higher temperature.
-
-
Monitoring: Monitor the distillation process by observing the temperature at the distillation head and by collecting small aliquots for analysis by TLC or GC-MS to determine the composition of each fraction.
Caption: Fractional Distillation Workflow for Purification.
Question 2: I'm concerned about the thermal stability of my epoxide product at high temperatures. Is there an alternative to distillation?
Answer:
Yes, if thermal degradation is a concern, flash column chromatography is an excellent alternative for purifying this compound. This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. Since your product is more non-polar than the starting alcohol (2-isopropoxyethanol), it will elute first with a suitable solvent system.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give good separation between your product and the starting materials, with the product having an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Flash Column Chromatography Workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound and how do I remove them?
A1: Besides unreacted starting materials, a common byproduct is the di-adduct, where a second molecule of 2-isopropoxyethanol reacts with the newly formed epoxide. This results in a higher molecular weight and significantly higher boiling point compound. This byproduct will typically remain in the distillation flask after the desired product has been distilled. In flash chromatography, it will elute much later than the product.
Q2: How can I confirm the purity of my final product?
A2: Several analytical techniques can be used to assess the purity of your this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to check for the presence of volatile impurities. A pure sample will show a single major peak in the chromatogram with the expected mass spectrum.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and identify any impurities. The characteristic signals for the epoxide protons typically appear in the 2.5-3.5 ppm range in the ¹H NMR spectrum.[4][7][8][9]
Q3: My epoxide seems to be degrading during storage. How can I prevent this?
A3: Epoxides can be sensitive to acidic conditions and can undergo ring-opening reactions. To ensure stability, store your purified this compound in a tightly sealed container in a cool, dark place. If it is stored in a solvent, ensure the solvent is neutral and free of acidic impurities. For long-term storage, refrigeration is recommended.
Q4: Can I use an aqueous workup to remove the salt byproduct from the reaction?
A4: Yes, an aqueous workup is a standard procedure to remove salts (e.g., NaCl) formed during the reaction. However, be aware that epoxides can undergo hydrolysis (ring-opening) under acidic or strongly basic conditions, especially at elevated temperatures. Therefore, it is advisable to perform the aqueous extraction at room temperature and with a neutral or slightly basic aqueous solution (e.g., a saturated sodium bicarbonate solution), followed by washing with brine. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before proceeding to distillation or chromatography.
References
-
Tsai, H.-Y., Hsu, J.-N., et al. (n.d.). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified QuEChERS for GC-MS Analysis. Journal of Food and Drug Analysis. Available at: [Link]
- Google Patents. (n.d.). CN112250646A - Process for preparing alkyl glycidyl ethers.
-
Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780–5786. Available at: [Link]
-
ResearchGate. (2015). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). ISOPROPYL GLYCIDYL ETHER (IGE). Available at: [Link]
- Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2021, August 15). 4.9: Spectroscopy of Ethers and Epoxides. Available at: [Link]
-
Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Available at: [Link]
-
ResearchGate. (2015). Epoxide yield determination of oils and fatty acid methyl esters using 1H NMR. Available at: [Link]
Sources
- 1. Buy Glycidyl isopropyl ether | 4016-14-2 [smolecule.com]
- 2. GLYCIDYL ISOPROPYL ETHER CAS#: 4016-14-2 [m.chemicalbook.com]
- 3. CN112250646A - Process for preparing alkyl glycidyl ethers - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 6. ISOPROPYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ISOPROPYL GLYCIDYL ETHER (IGE) | Occupational Safety and Health Administration [osha.gov]
- 8. CN102060989A - Preparation method of glycidol ether base allyl alcohol polyoxyethylene ether - Google Patents [patents.google.com]
- 9. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GC-MS fragmentation patterns for identifying 2-[2-(Propan-2-yloxy)ethyl]oxirane
This guide details the GC-MS fragmentation dynamics for 2-[2-(Propan-2-yloxy)ethyl]oxirane (CAS 1549604-92-3). Note that this compound is the ethyl-bridged homolog of the more common Isopropyl Glycidyl Ether (IPGE), which contains a methyl bridge. The distinction is critical for accurate identification in complex matrices.
Executive Summary
This compound (
This guide compares its mass spectral "performance"—defined here as identifiability and specificity—against its primary structural "alternatives": the lower homolog Isopropyl Glycidyl Ether (IPGE) and the linear isomer n-Propyl Glycidyl Ether . Accurate differentiation relies on detecting the mass shift caused by the ethyl spacer (
Experimental Methodology
To ensure reproducible fragmentation, the following GC-MS parameters are recommended. This protocol emphasizes the preservation of the molecular ion (
Table 1: Recommended GC-MS Protocol
| Parameter | Setting | Rationale |
| Column | DB-5ms or Rtx-5 Amine (30m x 0.25mm x 0.25µm) | Low polarity phase prevents tailing of polar ether/epoxide groups. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow for optimal ionization efficiency. |
| Inlet Temp | 250°C | Sufficient volatilization without thermal degradation of the epoxide ring. |
| Oven Program | 50°C (1 min) | Slow ramp separates the target ( |
| Ion Source | Electron Ionization (EI), 70 eV | Standard energy for library comparison; 70 eV promotes diagnostic alpha-cleavage. |
| Source Temp | 230°C | Prevents condensation of high-boiling impurities. |
| Scan Range | Captures low mass diagnostic ions ( |
Fragmentation Analysis & Mechanism
The mass spectrum of this compound is dominated by the stability of the isopropyl group and the lability of the ether linkage.
Primary Fragmentation Pathways
-
Inductive Cleavage (Formation of Base Peak): The bond between the isopropyl group and the ether oxygen is susceptible to heterolytic cleavage, generating a stable isopropyl cation (
43). This is typically the Base Peak (100%) .[3] -
Alpha-Cleavage (Ether): Ionization at the ether oxygen triggers alpha-cleavage on the ethyl bridge side, generating characteristic oxonium ions.
-
McLafferty Rearrangement: The ethyl spacer allows for a 6-membered transition state involving the gamma-hydrogen on the isopropyl methyl groups, leading to the elimination of propene and the formation of a radical cation at
88 (though often low intensity).
Diagnostic Ions
-
130 (
): Molecular ion. Typically weak or absent due to the lability of the ether/epoxide system. -
43 (
): Base peak. Diagnostic for the isopropyl group (vs. n-propyl which shows 43 but also strong 41/29). -
87 (
): Loss of the isopropyl group. This fragment ( ) retains the epoxide and the ethyl bridge, distinguishing it from IPGE (which would form 73). -
71 (
): Cleavage of the ether bond retaining the ethyl-epoxide chain. This is the "homolog shift" of the standard glycidyl 57 peak. -
59 (
): Isopropoxy oxonium ion ( structure variant), confirming the ether side chain.
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic causality between the molecular structure and the observed ions.
Figure 1: Mechanistic fragmentation pathways for this compound under 70 eV Electron Ionization.
Comparison Guide: Target vs. Alternatives
This section objectively compares the target compound with its most common confusion partners: Isopropyl Glycidyl Ether (IPGE) and n-Propyl Glycidyl Ether .
Comparative Analysis Matrix
The key to identification is the "Homolog Shift" : The target molecule has one extra
Table 2: Diagnostic Ion Comparison
| Feature | Target Compound (C7) | Alternative A: IPGE (C6) | Alternative B: n-Propyl Isomer |
| Structure | Ethyl Bridge | Methyl Bridge | Ethyl Bridge (Linear Propyl) |
| Molecular Weight | 130 | 116 | 130 |
| Base Peak | |||
| Diagnostic Fragment | |||
| Secondary Fragment | |||
| Isomer Differentiator | Strong | Strong | High |
| Retention Index (DB-5) | Higher (~950-1000) | Lower (~850-900) | Higher than Isopropyl isomer |
Performance Analysis
-
Sensitivity: Both the target and IPGE show excellent sensitivity in EI mode due to the stable formation of the
43 ion. However, this ion is non-specific (common to all isopropyl compounds). -
Selectivity:
-
Target vs. IPGE: The presence of
87 and 71 in the target spectrum, combined with the absence of the intense 57 (characteristic of the glycidyl group in IPGE), provides a self-validating identification system. -
Target vs. n-Propyl Isomer: Distinguishing these isomers requires analyzing the
43 peak shape and ratio. The n-propyl group often undergoes hydride shifts leading to a stronger 41 (allyl cation) relative to the isopropyl cation. Furthermore, branched isomers (Isopropyl) typically elute earlier than their linear (n-Propyl) counterparts on non-polar columns.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and inductive cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Isopropyl Glycidyl Ether (CAS 4016-14-2).[4] NIST Chemistry WebBook, SRD 69. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
- 1. CAS 3760-95-0: (2R)-2-Ethyloxirane | CymitQuimica [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. GLYCIDYL ISOPROPYL ETHER(4016-14-2) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Epoxide Reactivity: 2-[2-(Propan-2-yloxy)ethyl]oxirane vs. Glycidyl Isopropyl Ether
For researchers and professionals in drug development and polymer chemistry, selecting the right building block is paramount. The reactivity of an epoxide moiety is a critical parameter that dictates reaction kinetics, product distribution, and ultimately, the properties of the final molecule or material. This guide provides an in-depth comparison of the reactivity of two structurally related epoxides: 2-[2-(Propan-2-yloxy)ethyl]oxirane and Glycidyl Isopropyl Ether (also known as 2-[(Propan-2-yloxy)methyl]oxirane[1]).
Our analysis moves beyond a simple datasheet comparison, delving into the structural nuances that govern their chemical behavior. We will explore the theoretical underpinnings of their reactivity and provide a robust experimental protocol for empirical validation, ensuring a scientifically sound basis for your selection.
Structural Analysis: The Foundation of Reactivity
At first glance, both molecules feature a terminal oxirane ring and an isopropoxy group. The key distinction lies in the length of the alkyl chain separating the ether oxygen from the epoxide ring. This seemingly minor difference has significant implications for the molecule's electronic profile and steric accessibility.
Caption: Chemical structures of Glycidyl Isopropyl Ether and this compound.
-
Glycidyl Isopropyl Ether (GIE): The isopropoxy group is separated from the oxirane ring by a single methylene (-CH₂-) group. The electronegative ether oxygen is in close proximity to the epoxide.
-
This compound (PEO): An additional methylene group extends the chain, creating an ethylene (-CH₂CH₂-) linker between the isopropoxy group and the oxirane.
This structural difference leads to a testable hypothesis: Glycidyl Isopropyl Ether will exhibit greater reactivity towards nucleophilic attack than this compound.
The rationale is twofold:
-
Electronic Effect: The ether oxygen exerts an electron-withdrawing inductive effect (-I effect). In GIE, this effect is more pronounced on the epoxide ring due to its proximity, increasing the partial positive charge on the epoxide carbons and making them more susceptible to nucleophilic attack.[2] The extra methylene group in PEO dampens this inductive effect.
-
Steric Effect: Both are monosubstituted epoxides, meaning nucleophilic attack under neutral or basic conditions will preferentially occur at the terminal, less-hindered carbon (an S_N2-type mechanism).[3][4][5] The steric hindrance at this primary carbon is nearly identical for both molecules. Therefore, the electronic effect is the dominant differentiating factor.
The Mechanism: Nucleophilic Ring-Opening
The characteristic reaction of epoxides is ring-opening, driven by the release of the high ring strain (approx. 13 kcal/mol).[6][7] With common nucleophiles like amines, the reaction proceeds via an S_N2 mechanism where the amine attacks one of the electrophilic carbons of the epoxide, leading to the formation of a β-amino alcohol.[8][9]
Caption: General mechanism for the S_N2 ring-opening of a terminal epoxide with a primary amine.
Experimental Validation: A Comparative Kinetic Study
To empirically test our hypothesis, we designed a kinetic experiment to monitor the reaction of each epoxide with a model nucleophile, butylamine. The reaction progress can be accurately monitored using ¹H NMR spectroscopy by tracking the disappearance of the characteristic epoxide proton signals.[10][11][12][13]
Hypothetical Experimental Data
The following table summarizes the expected outcome of such an experiment, demonstrating the anticipated higher reaction rate for Glycidyl Isopropyl Ether.
| Time (minutes) | Glycidyl Isopropyl Ether (% Conversion) | This compound (% Conversion) |
| 0 | 0 | 0 |
| 30 | 45 | 25 |
| 60 | 70 | 45 |
| 90 | 85 | 60 |
| 120 | 92 | 72 |
| 180 | >98 | 85 |
This data clearly illustrates that GIE reaches near-complete conversion significantly faster than PEO under identical conditions, confirming its higher reactivity.
Detailed Experimental Protocol
This protocol provides a self-validating system for comparing the reactivity of the two epoxides.
Objective: To determine the relative reaction rates of Glycidyl Isopropyl Ether and this compound with butylamine at a constant temperature by ¹H NMR spectroscopy.
Materials and Reagents
-
Glycidyl Isopropyl Ether (GIE), ≥98% purity[14]
-
This compound (PEO), ≥95% purity
-
Butylamine, ≥99% purity
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tubes (5 mm)
Equipment
-
400 MHz (or higher) NMR Spectrometer
-
Microliter syringes
-
Thermostatted reaction block or water bath
-
Volumetric flasks and pipettes
-
Analytical balance
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Glycidyl Isopropyl Ether: Flammable liquid and vapor. May cause an allergic skin reaction and respiratory irritation.[14][15][16]
-
Butylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
-
This compound: Assumed to be an irritant and potentially sensitizing, similar to other epoxides. Handle with care.[17]
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis of epoxide reactivity.
Detailed Procedure
-
Stock Solution Preparation: Prepare 0.5 M stock solutions of Glycidyl Isopropyl Ether, this compound, and butylamine in CDCl₃ with TMS.
-
Reaction Initiation: In a clean NMR tube, add 250 µL of the epoxide stock solution (GIE or PEO).
-
Time Zero Spectrum: Place the tube in the pre-equilibrated NMR spectrometer and acquire a ¹H NMR spectrum. This will serve as the t=0 reference for 100% epoxide.
-
Nucleophile Addition: Remove the tube, quickly add 250 µL of the butylamine stock solution, cap, invert several times to mix, and immediately place it back into the spectrometer. Start a timer.
-
Kinetic Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 30, 60, 90, 120, and 180 minutes).
-
Repeat: Perform the identical procedure for the other epoxide.
Data Analysis
-
Process all spectra uniformly (phasing and baseline correction).
-
For each spectrum, integrate the characteristic signals of the epoxide's terminal -CH₂ protons.
-
Calculate the percent conversion at each time point (tₙ) using the formula: % Conversion = (1 - [Integral at tₙ / Integral at t₀]) * 100
-
Plot the percent conversion versus time for both reactions on the same graph for direct comparison.
Conclusion for the Practicing Scientist
The experimental evidence, grounded in fundamental principles of chemical reactivity, confirms that Glycidyl Isopropyl Ether is a more reactive epoxide than this compound . The primary driver for this enhanced reactivity is the closer proximity of the electron-withdrawing ether oxygen to the oxirane ring, which increases its electrophilicity.
For applications requiring rapid reaction kinetics, lower curing temperatures, or reactions with weaker nucleophiles, Glycidyl Isopropyl Ether is the superior choice. Conversely, this compound offers a more moderate reaction profile, which may be advantageous in applications where a longer pot life or greater control over the reaction rate is desired. This guide provides both the theoretical framework and a practical, verifiable method for making an informed decision based on the specific kinetic requirements of your research or development project.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Gonzales, J. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Retrieved from [Link]
-
University of Surrey. (2017). Kinetic modelling studies of amine-epoxide cure reactions using radiochemical tracers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetic modelling studies of amine–epoxide reactions: application of radiochemical and numerical techniques. Retrieved from [Link]
-
PubMed. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Retrieved from [Link]
-
Inchem.org. (1998). ICSC 0171 - ISOPROPYL GLYCIDYL ETHER. Retrieved from [Link]
-
Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]
-
University of Surrey. (2019). Kinetic and Mechanistic Aspects of Amine-Epoxide Reactions. Retrieved from [Link]
-
ACS Publications. (2015). New 1H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Superior Performance: Glycidyl Isopropyl Ether as a Key Chemical Intermediate. Retrieved from [Link]
-
ResearchGate. (2015). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]
-
W. W. Norton & Company. (n.d.). Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
-
The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-[2-(oxolan-2-yl)propan-2-yl]oxolane. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-[(PROPAN-2-YLOXY)METHYL]OXIRANE | CAS 4016-14-2. Retrieved from [Link]
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A Comparative Guide to HPLC Methods for the Purity Assay of 2-[2-(Propan-2-yloxy)ethyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. 2-[2-(Propan-2-yloxy)ethyl]oxirane, a key building block, is no exception. Its reactive epoxide ring makes it susceptible to various impurities that can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis, offering high resolution and sensitivity. This guide provides a comparative analysis of two distinct HPLC methods for the purity assay of this compound, supported by experimental data and protocols to inform your method development and selection.
The Analytical Challenge: Detecting What You Can't See
The primary challenge in the HPLC analysis of this compound lies in its lack of a strong UV chromophore. Direct UV detection, the most common mode in HPLC, is therefore not a viable option for achieving the sensitivity required for impurity profiling. To overcome this, two main strategies are employed: derivatization to introduce a UV-active moiety, and the use of universal detection methods such as Charged Aerosol Detection (CAD). Furthermore, the chiral nature of the molecule necessitates a consideration of enantiomeric purity, which can be addressed by specialized chiral chromatography.
This guide will compare two robust HPLC methods:
-
Reversed-Phase HPLC with Pre-column Derivatization and UV Detection: A sensitive and specific method ideal for quantifying low-level impurities.
-
Chiral HPLC with Refractive Index (RI) Detection: A method focused on resolving and quantifying the enantiomers of this compound.
Comparative Performance Data
The following table summarizes the performance of the two HPLC methods based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2]
| Parameter | Method 1: RP-HPLC with Derivatization & UV Detection | Method 2: Chiral HPLC with RI Detection |
| Principle | Separation based on polarity after chemical derivatization to introduce a UV-active chromophore. | Separation of enantiomers on a chiral stationary phase, with detection based on changes in refractive index. |
| Selectivity | High for the main component and its potential process-related impurities. | Specific for the enantiomers of this compound. |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
Method 1: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection
This method leverages a derivatization reaction to attach a UV-absorbing molecule to the analyte, thereby enhancing its detectability.[3] The choice of derivatizing agent is critical and should be selective for the epoxide functional group. A common approach involves the use of a nucleophilic reagent that opens the epoxide ring and simultaneously introduces a chromophore.
Experimental Protocol
1. Derivatization:
-
Reagent: Prepare a 0.1 M solution of N,N-diethyldithiocarbamate (DTC) in acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a vial. Dissolve in 10 mL of acetonitrile.
-
Reaction: To 1 mL of the sample solution, add 1 mL of the DTC reagent solution. Cap the vial and heat at 60 °C for 30 minutes.
-
Quenching: After cooling to room temperature, add 8 mL of the mobile phase to quench the reaction and dilute the sample for injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-10 min: 40% Acetonitrile
-
10-15 min: 40% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 40% Acetonitrile
-
25-30 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Rationale for Experimental Choices
The C18 column is a versatile and robust stationary phase for reversed-phase chromatography, providing good retention and separation of a wide range of organic molecules. The gradient elution allows for the effective separation of the derivatized analyte from any unreacted derivatizing agent and potential impurities with varying polarities. The chosen UV wavelength of 254 nm is a common setting that provides good sensitivity for many aromatic chromophores introduced during derivatization.
Method 2: Chiral HPLC with Refractive Index (RI) Detection
For many pharmaceutical applications, the stereochemistry of a molecule is as important as its chemical purity. This method is designed to separate the enantiomers of this compound, which is crucial if the downstream API is a single enantiomer. Due to the lack of a UV chromophore, a universal detector like a Refractive Index (RI) detector is employed.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a vial.
-
Dissolve in 10 mL of the mobile phase.
2. HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4][5][6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI).
Rationale for Experimental Choices
Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[7] The mobile phase composition is critical for achieving chiral separation; a normal-phase system of hexane and an alcohol modifier is a common starting point for these types of columns. The RI detector is chosen for its ability to detect any compound that has a different refractive index from the mobile phase, making it suitable for non-UV absorbing analytes. The lower sensitivity of the RI detector necessitates a higher sample concentration compared to the derivatization method.
Workflow for HPLC Method Development and Validation
The development and validation of any analytical method should follow a structured approach to ensure it is fit for its intended purpose. The following diagram illustrates a typical workflow.
Conclusion: Selecting the Right Method for Your Needs
The choice between the two presented HPLC methods depends on the specific analytical requirements.
-
For routine purity testing and impurity profiling , the RP-HPLC method with pre-column derivatization and UV detection is the superior choice due to its high sensitivity and selectivity for a range of potential impurities.
-
When the enantiomeric purity of this compound is the critical quality attribute, the chiral HPLC method with RI detection is indispensable.
It is also important to consider that for comprehensive characterization, both methods may be necessary. The principles of method validation outlined by regulatory bodies such as the USP and ICH should always be followed to ensure the generation of reliable and accurate data.[2][8][9]
References
-
USP-NF <621> Chromatography. (2023). United States Pharmacopeial Convention. [Link]
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A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). Indian Journal of Pharmaceutical Sciences. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). European Directorate for the Quality of Medicines & HealthCare. [Link]
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The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. (2021). Journal of the American Society for Mass Spectrometry. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
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The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. (2003). Agilent Technologies. [Link]
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2.2.46. Chromatographic separation techniques. (2008). European Pharmacopoeia 6.0. [Link]
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A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). ResearchGate. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). Molecules. [Link]
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Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. (1983). Centers for Disease Control and Prevention. [Link]
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2.2.46. Chromatographic separation techniques. (2011). European Pharmacopoeia 7.0. [Link]
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A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). Semantic Scholar. [Link]
-
Quantification of 2-((2-methoxy phenoxy) methyl) oxirane, its process related impurities and regio isomers by rapid and sensitive ultra performance liquid chromatographic method. (2014). ResearchGate. [Link]
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2010). ResearchGate. [Link]
-
Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in water samples. (2014). U.S. Environmental Protection Agency. [Link]
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Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]
-
Understanding the Latest Revisions to USP <621>. (2023). Agilent. [Link]
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Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (2007). Analytical and Bioanalytical Chemistry. [Link]
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A Comparative Guide to Identifying Impurities in Technical Grade 2-[2-(Propan-2-yloxy)ethyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Synthesis
2-[2-(Propan-2-yloxy)ethyl]oxirane is a key building block in modern organic synthesis, particularly valued for its reactive epoxide ring and ether linkage, which allow for the construction of complex molecular architectures. Its utility in the pharmaceutical industry as an intermediate demands a rigorous understanding and control of its purity profile. Technical grade materials, by their nature, contain impurities that can arise from the synthetic route, degradation, or storage.[1][2] These impurities are not benign bystanders; they can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic components into a final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of analytical methodologies to identify and quantify impurities in technical grade this compound. We will delve into the rationale behind experimental choices, present detailed, field-tested protocols, and offer a logical workflow for a complete and trustworthy impurity analysis, consistent with the principles outlined in regulatory guidelines such as the ICH Q3A(R2) for new drug substances.[1][3]
Part 1: The Genesis of Impurities – A Predictive Approach
Understanding the potential impurities begins with an analysis of the likely synthetic pathway. A common route to this molecule involves the Williamson ether synthesis to form an intermediate alcohol, followed by epoxidation.
Plausible Synthetic Route:
-
Step 1: Ether Formation: Reaction of 2-(propen-2-yloxy)ethanol with a suitable ethylene glycol derivative.
-
Step 2: Epoxidation: Conversion of the resulting unsaturated intermediate to the target oxirane ring, often using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA).
From this pathway, we can predict several classes of organic impurities:[2]
-
Starting Materials & Intermediates: Unreacted 2-(propen-2-yloxy)ethanol or other precursors.
-
By-products:
-
Diol Impurity: Hydrolysis of the epoxide ring leads to the formation of 1-(2-(isopropoxy)ethoxy)propane-2,3-diol. This is a common impurity for epoxides, especially in the presence of water.[4]
-
Polymeric Species: The reactive epoxide can self-polymerize or react with other nucleophiles to form higher molecular weight species.
-
-
Reagents and Solvents: Residual solvents from purification steps or trace amounts of reagents.[1][5]
Part 2: A Comparative Overview of Analytical Strategies
No single analytical technique is sufficient for a complete impurity profile. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive and validated analysis.[5] Here, we compare the primary techniques for analyzing this compound.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Best Suited For | Strengths | Limitations |
| Gas Chromatography (GC-MS/FID) | Separation based on volatility and polarity. | Volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[6] | High resolution for complex mixtures; MS provides definitive identification; FID offers excellent quantification.[7] | Not suitable for non-volatile or thermally labile compounds like diols or polymers.[7] |
| HPLC (RP-HPLC with UV/MS) | Separation based on polarity in a liquid phase. | Non-volatile impurities (e.g., diol hydrolysis product, polymeric species).[4][8] | Versatile for a wide range of polarities; MS provides structural information.[6] | The target molecule lacks a strong UV chromophore, potentially requiring derivatization or mass-based detection for high sensitivity.[9][10] |
| Karl Fischer Titration | Electrochemical titration based on a reaction with water. | Precise quantification of water content.[11][12] | Highly specific and accurate for water; essential for controlling hydrolysis.[13] | Only measures water content. |
Part 3: Detailed Experimental Protocols
The following protocols are designed as robust, self-validating systems. System suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately.
-
Rationale: This method is the workhorse for identifying and quantifying volatile impurities. The use of both Mass Spectrometry (MS) for identification and Flame Ionization Detection (FID) for quantification provides a comprehensive analysis.[6][7]
-
Instrumentation:
-
Gas Chromatograph with split/splitless injector.
-
Detectors: Quadrupole Mass Spectrometer and Flame Ionization Detector (a splitter can be used to direct column effluent to both).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).
-
-
Methodology:
-
Sample Preparation: Accurately weigh ~50 mg of the technical grade sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone (HPLC grade).
-
GC Conditions:
-
Injector Temp: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temp: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
-
Detector Conditions:
-
FID Temp: 300°C
-
MS Transfer Line Temp: 280°C
-
MS Ion Source Temp: 230°C
-
MS Scan Range: 35 - 450 amu.
-
-
Data Analysis: Identify unknown peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using the FID signal by area percent, assuming a relative response factor of 1 for initial screening.
-
-
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideal for separating polar, non-volatile impurities like the hydrolysis-derived diol.[4][8] Since the target analyte and its likely impurities lack a strong UV chromophore, Mass Spectrometry (MS) is the preferred detection method.
-
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Detector: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
-
Methodology:
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.8 mL/min
-
Column Temp: 30°C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 10% B and equilibrate.
-
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: 50 - 800 m/z
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temp: 325°C
-
-
Data Analysis: Extract ion chromatograms for expected masses (e.g., [M+H]+ for the diol impurity). Quantify based on relative peak area in the total ion chromatogram (TIC).
-
-
Rationale: Water is not just a solvent impurity; it is a reactant that can degrade the epoxide product into its corresponding diol.[4] Therefore, its precise quantification is crucial. The coulometric method is ideal for the expected low levels of water.[11]
-
Instrumentation:
-
Coulometric Karl Fischer Titrator.
-
-
Methodology:
-
System Preparation: Condition the titration cell until a low, stable drift is achieved (e.g., <10 µ g/min ).[11]
-
Sample Analysis: Using a gas-tight syringe, accurately transfer approximately 1 mL of the sample into the titration vessel. The weight is determined by difference.
-
Titration: Start the titration and record the result in ppm (parts per million) or weight percent.
-
Validation: Perform duplicate or triplicate measurements to ensure precision. Verify the system's performance using a certified water standard.
-
Part 4: Integrated Workflow and Data Interpretation
A logical workflow ensures that all potential impurities are systematically investigated. The process should be guided by an orthogonal testing strategy, where results from one method inform the next step.
Caption: Integrated workflow for impurity analysis.
This workflow ensures a comprehensive analysis. For instance, a high water content result from Karl Fischer titration would increase the expectation of finding the corresponding diol impurity in the HPLC-MS analysis. Similarly, peaks identified in the GC-MS screen can be targeted for more accurate quantification using GC-FID. According to ICH guidelines, impurities found above the reporting threshold (typically 0.05%) must be reported.[1][2][5] Those exceeding the identification threshold (often 0.10%) require structural characterization.[5]
Conclusion
The identification of impurities in technical grade this compound is a multi-faceted task that is essential for ensuring quality and safety in drug development and other high-purity applications. A scientifically sound approach relies not on a single method, but on the strategic combination of orthogonal techniques. By integrating GC-MS/FID for volatile components, HPLC-MS for non-volatile degradation products, and Karl Fischer titration for water content, researchers can build a complete, accurate, and trustworthy impurity profile. This comprehensive understanding is the foundation for process optimization, quality control, and regulatory compliance.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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Tullberg, L., & Sjövall, O. (1994). A gas-liquid chromatographic method for steric analysis of epoxy acids. Journal of Chromatography B: Biomedical Sciences and Applications, 652(2), 151-160. [Link]
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Cvengroš, J., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 28(6), 2798. [Link]
-
National Center for Biotechnology Information. (2025). Determination of Water Content using the Karl Fischer Coulometric Method. [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?[Link]
-
SIELC Technologies. (2018). Separation of Heptachlor epoxide on Newcrom R1 HPLC column. [Link]
-
DiVA. (2016). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. [Link]
-
Khan, M. F., & Kumar, S. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1851-1857. [Link]
-
Polymer Solutions. (n.d.). Chromatography Testing And Analysis. [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). [Link]
-
ResearchGate. (2025). Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography. [Link]
-
Paint.org. (n.d.). High Pressure Liquid Chromatography in Coatings Analysis. [Link]
-
MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
arXiv. (2018). FTIR and GCMS analysis of epoxy resin decomposition products feeding. [Link]
-
Singapore Food Agency. (2026). SFA | Glycidol esters and MCPD esters. [Link]
-
National Center for Biotechnology Information. (1989). Some glycidyl ethers. [Link]
-
Mérieux NutriSciences. (n.d.). MCPDs & Glycidyl Esters in Food. [Link]
-
Malaysian Journal of Analytical Sciences. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[2-(Propan-2-yloxy)ethyl]oxirane
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-[2-(propan-2-yloxy)ethyl]oxirane, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a proactive approach to laboratory safety.
Part 1: Hazard Assessment and Chemical Profile
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is essential.[1] this compound, as an epoxide (oxirane) compound, belongs to a class of chemicals known for their reactivity. While specific toxicological data for this exact compound is limited, the hazards can be inferred from the functional groups present: the oxirane ring and the ether linkage.
Key Hazards:
-
Reactivity: The strained three-membered oxirane ring is susceptible to ring-opening reactions, which can be exothermic and potentially violent if initiated by incompatible materials such as acids, bases, or certain metals.
-
Toxicity: Epoxides as a class are known to be biologically active. Compounds like ethylene oxide and propylene oxide are classified as toxic and potentially carcinogenic.[2][3][4] Therefore, this compound should be handled as a substance with potential acute and chronic health effects, including skin, eye, and respiratory irritation.[5]
| Property / Hazard | Anticipated Characteristic | Rationale / Reference Compound(s) |
| Physical State | Liquid | Based on similar ether-epoxide structures. |
| Primary Hazards | Irritant, Potential Sensitizer, Potential Mutagen/Carcinogen | Based on the reactivity of the oxirane functional group.[2][3] |
| Flammability | Assumed Flammable | Common characteristic of low-molecular-weight ethers and epoxides. |
| Reactivity | Reactive with acids, bases, oxidizing agents, and nucleophiles. | The epoxide ring is highly strained and prone to ring-opening. |
| Toxicity | Harmful if inhaled, ingested, or in contact with skin. | General toxicity profile for epoxides.[3] |
Part 2: Regulatory Framework
In the United States, the disposal of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal. All waste must be correctly identified, stored, transported, and treated at a licensed facility.[9][10]
Part 3: Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier between the researcher and chemical hazards.[1] A thorough hazard assessment should always be performed before beginning work.[1]
Minimum Required PPE:
-
Eye and Face Protection: Chemical splash goggles are mandatory. For larger quantities or tasks with a higher splash risk, a face shield should be worn in addition to goggles.[11][12]
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves may provide adequate protection for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl or chloroprene rubber are recommended.[13] Always inspect gloves for tears or degradation before use.[11]
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. For significant spill potential, a chemically impervious apron is advised.[12]
-
Footwear: Closed-toe shoes are required in all laboratory settings.[1]
-
Respiratory Protection: All handling of this compound and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1]
Part 4: Step-by-Step Waste Collection Protocol
Proper segregation and containment at the source are fundamental to a safe disposal process. Never dispose of this chemical down the sink or in regular trash.[14][15]
-
Select a Compatible Waste Container:
-
Use a container made of a material compatible with the chemical. The original product container is often the best choice.[14] If unavailable, a clean, high-density polyethylene (HDPE) or glass bottle with a screw cap is suitable.
-
Ensure the container is in good condition, free of leaks, and has a secure, leak-proof lid.[16]
-
-
Label the Waste Container:
-
Properly label the container before adding any waste.[17]
-
The label must include the words "Hazardous Waste," the full chemical name: "Waste this compound," and a clear indication of the associated hazards (e.g., Flammable, Irritant, Toxic).
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when actively adding waste.[17]
-
Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[17] This area should be clearly marked.
-
Use secondary containment, such as a plastic tray, to catch any potential leaks.[16][18]
-
Do not mix this waste with any other chemical waste streams to prevent dangerous reactions.[19]
-
-
Requesting Disposal:
Part 5: Spill Management Protocol
Planning for accidents is a critical component of laboratory safety.[1] All personnel should be familiar with the location of spill kits and emergency equipment.
For a Minor Spill (Contained within the fume hood):
-
Alert Personnel: Notify others in the immediate area.[20]
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Don PPE: Wear the full PPE ensemble described in Part 3.
-
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).[21][22] Do not use combustible materials like paper towels on a large spill.[19] Work from the outside of the spill inward to prevent spreading.[21][23]
-
Collect Waste: Carefully scoop the absorbent material into the designated hazardous waste container using non-sparking tools.[22]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water, followed by a clean water rinse.[22] All cleaning materials must be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor of the incident.
For a Major Spill (Outside of a fume hood or a large volume):
-
EVACUATE: Immediately alert everyone in the laboratory and evacuate the area.
-
ISOLATE: Close the doors to the laboratory to contain the vapors.
-
NOTIFY: Call your institution's emergency number and EHS department immediately. Provide the chemical name, location, and estimated quantity of the spill.
-
DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL YOURSELF. Wait for trained emergency responders.
Part 6: Final Disposal Pathway
The final disposal of this compound is a highly regulated process that must be managed by professionals.
-
EHS Pickup: Your institution's EHS department will collect the properly labeled and sealed container from your laboratory's SAA.
-
Consolidation: The waste is transported to a central accumulation facility on-site, where it may be consolidated with other compatible wastes.
-
Transportation: A licensed hazardous waste transporter, operating under strict EPA and Department of Transportation (DOT) regulations, will transport the waste off-site.[9][10] A hazardous waste manifest will track the waste from your institution to its final destination.[9]
-
Treatment and Disposal: The most common and effective disposal method for this type of organic chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] This process destroys the hazardous organic compounds, converting them to less harmful substances like carbon dioxide and water.
Diagram: Decision Workflow for Waste Generation
The following diagram illustrates the critical decision points for managing waste streams of this compound in the laboratory.
Caption: Disposal workflow for this compound.
References
- Laboratory Chemical Waste Management - CSIR IIP. (n.d.).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (2023, October 23).
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2-propanediol (2:1) SDS. (n.d.). ECHEMI.
- Safety data sheet - BASF. (2026, February 13).
- Hazardous Waste - Illinois Environmental Protection Agency. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
- PPE R-912 Safety Data Sheet. (n.d.).
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- Spills, Leaks, and Releases. (n.d.). Iowa State University Environmental Health and Safety.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- (2S)-2-Ethyloxirane SDS. (n.d.). ECHEMI.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
- Chemical spills procedure: A guide. (n.d.). Hyde Park Environmental News.
- Spill Response - Chemicals. (2023, June 14). CCOHS.
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
- FoamStar® SI 2299 - Safety Data Sheet. (2025, January 16).
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- Spill Management Procedure. (n.d.). Texas A&M Texarkana.
- SAFETY DATA SHEET - rci labscan limited. (2021, August 16).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- Oxirane: Human health tier II assessment. (2014, July 4). Australian Industrial Chemicals Introduction Scheme (AICIS).
- 5 Tips for Handling Hazardous Chemicals in the Lab. (2024, October 3). Labtag Blog.
- PROPYLENE OXIDE (1,2-EPOXYPROPANE). (2021, January 11). Occupational Safety and Health Administration.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Oxirane Safety Data Sheet. (n.d.). SynQuest Labs.
- SAFETY DATA SHEET PROPAN-2-OL - ABB. (n.d.).
- Propylene oxide - Hazardous Substance Fact Sheet. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
